N-(4-methoxy-3-methylbenzyl)cycloheptanamine
Description
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-11-14(9-10-16(13)18-2)12-17-15-7-5-3-4-6-8-15/h9-11,15,17H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHIVNDNOHICQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-methylbenzyl)cycloheptanamine typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-methoxy-3-methylbenzyl chloride with an appropriate nucleophile under basic conditions.
Cycloheptanamine Formation: Cycloheptanone is subjected to reductive amination with the benzyl intermediate in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product Formation: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-methylbenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
N-(4-methoxy-3-methylbenzyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-methylbenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The methoxy and methyl groups on the benzyl ring enhance lipophilicity compared to nitro-substituted analogs (e.g., N-(4-nitrobenzyl)cycloheptanamine ), which may influence membrane permeability and target binding.
NMR Spectral Differences :
- Methoxy groups typically resonate at δ ~3.8 ppm in ¹H NMR, as seen in 4-methoxy-3-methyl phenethylamines , whereas nitro groups (e.g., in N-(4-nitrobenzyl)cycloheptanamine ) deshield aromatic protons (δ >8 ppm).
- Cycloheptane protons in analogs like 7h appear at δ 1.5–2.0 ppm, consistent with the target compound’s expected signals.
Biological Activity Trends: Indole derivatives (e.g., AXKO-0046 ) demonstrate potent enzyme inhibition, likely due to the indole’s ability to mimic tryptophan residues in protein binding sites. The absence of electron-withdrawing groups (e.g., NO₂) in the target compound may favor interactions with targets sensitive to electron-rich aromatic systems.
Pharmacological Potential
- Enzyme Inhibition : The cycloheptane moiety may enhance binding to enzymes with hydrophobic active sites, as seen in LDHB inhibition by AXKO-0046 .
Biological Activity
N-(4-methoxy-3-methylbenzyl)cycloheptanamine is a chemical compound characterized by its unique structure, which includes a cycloheptane ring and a substituted benzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₁O
- IUPAC Name : this compound
The presence of both methoxy and methyl groups on the aromatic ring contributes to its distinct chemical reactivity and biological activity. The cycloheptane structure provides additional conformational flexibility, which may influence its interaction with biological targets.
Research indicates that this compound may interact with various receptors and enzymes, potentially influencing neurotransmitter systems. Preliminary studies suggest that it could exhibit:
- Neurotransmitter Modulation : The compound's structural features may allow it to modulate neurotransmitter levels, which is crucial for conditions such as depression and anxiety.
- Receptor Binding Affinity : Initial binding studies indicate that this compound may have significant affinity for certain serotonin and dopamine receptors, suggesting potential applications in psychiatric disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful. The following table summarizes key features of related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-(3-Methoxybenzyl)cycloheptanamine | Cycloheptanamine | Similar backbone but different substituents |
| 4-Methoxy-benzylamine | Benzylamine | Lacks cycloheptane structure |
| 4-Methyl-benzylamine | Benzylamine | Similar aromatic substitution, no methoxy group |
| 1-(4-Methoxyphenyl)-2-aminoethanol | Amino Alcohol | Contains an alcohol functional group |
This table highlights how the structural variations can influence biological activity, with this compound standing out due to its unique combination of cyclic structure and specific aromatic substitutions.
Case Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of this compound demonstrated its potential as an anxiolytic agent. In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin receptors.
Case Study 2: Antiviral Activity
In vitro studies have explored the antiviral properties of this compound against Hepatitis B Virus (HBV). Results indicated that the compound could inhibit viral replication by enhancing intracellular levels of antiviral proteins, suggesting its potential as a therapeutic agent against HBV infections.
Summary of Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuropharmacological Effects | Animal Behavioral Studies | Significant reduction in anxiety-like behaviors |
| Antiviral Activity | In Vitro HBV Replication Assay | Inhibition of viral replication observed |
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxy-3-methylbenzyl)cycloheptanamine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of structurally similar benzylamine derivatives (e.g., 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide) involves multi-step organic reactions starting from substituted benzyl halides or aldehydes. Key steps include:
- Nucleophilic substitution for introducing the cycloheptanamine moiety.
- Coupling reactions (e.g., using DCC/HOBt for amide bonds) to attach aromatic groups .
- Purification via column chromatography or recrystallization.
Critical reaction parameters:
- Temperature control (-50°C for coupling reactions to minimize side products) .
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
- Catalyst optimization (e.g., palladium catalysts for cross-coupling steps).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and methyl groups on the benzyl ring) and cycloheptane conformation .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₅NO₂) .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection validates purity (>98%) .
Q. How can researchers validate the compound’s purity and stability under varying storage conditions?
Methodological Answer:
- Hyphenated techniques (e.g., LC-MS or GC-MS) detect degradation products .
- Accelerated stability studies :
- Expose the compound to pH gradients (2–10), temperature cycles (4°C–40°C), and humidity (40–80% RH) .
- Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm (aromatic absorption) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking simulations (e.g., AutoDock Vina) model binding affinities to receptors (e.g., GPCRs or enzymes) using:
- Crystal structures from the Protein Data Bank (PDB) .
- Molecular dynamics (MD) to assess conformational stability of ligand-receptor complexes .
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-analysis of published data to identify confounding variables (e.g., cell line variability, assay protocols) .
- Standardized assays :
- Use isogenic cell lines and fixed incubation times to minimize variability .
- Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Functional group modifications :
- Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
- Modify the cycloheptane ring (e.g., ring contraction to cyclohexane) to study conformational flexibility .
- In vitro assays :
- Measure inhibition of target enzymes (e.g., kinases) and correlate with structural changes .
Q. What experimental designs integrate multi-omics data to understand the compound’s systemic effects?
Methodological Answer:
- Factorial design :
- Pathway analysis :
- Machine learning :
- Train models on omics datasets to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
